2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine
CAS No.: 919091-27-3
Cat. No.: VC16935633
Molecular Formula: C28H21N2P
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919091-27-3 |
|---|---|
| Molecular Formula | C28H21N2P |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | (4,6-diphenylpyrimidin-2-yl)-diphenylphosphane |
| Standard InChI | InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
| Standard InChI Key | VAOXSIDRXFMSOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characterization
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine (CAS: N/A) is a heterocyclic organophosphorus compound characterized by a central pyrimidine ring substituted with diphenylphosphanyl and diphenyl groups at the 2-, 4-, and 6-positions, respectively. The molecular formula is , with a molar mass of 502.56 g/mol. Its structure combines electron-deficient pyrimidine with electron-rich diphenylphosphanyl and aryl groups, enabling unique optoelectronic and coordination properties .
The compound’s geometry has been inferred from analogous systems, such as 4,6-diphenylpyrimidine derivatives. Density functional theory (DFT) calculations on related structures reveal that the pyrimidine core adopts a planar conformation, while the diphenylphosphanyl group introduces steric bulk and electronic asymmetry . Nuclear magnetic resonance (NMR) spectroscopy of similar compounds confirms the presence of distinct proton environments for the pyrimidine ring (δ 8.5–9.0 ppm) and aryl substituents (δ 6.8–7.6 ppm) .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-(diphenylphosphanyl)-4,6-diphenylpyrimidine typically involves sequential cross-coupling reactions. A representative pathway, extrapolated from methods used for analogous pyrimidines , proceeds as follows:
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Suzuki Coupling: 2-Chloro-4,6-diphenylpyrimidine is reacted with diphenylphosphine boronic ester under palladium catalysis (e.g., Pd(PPh)) in a toluene/ethanol mixture. This step installs the diphenylphosphanyl group at the 2-position.
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Buchwald-Hartwig Amination: Optional functionalization of remaining positions (if required) using aryl halides and amines.
The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized from dichloromethane/methanol. Yields for analogous reactions range from 45% to 68% .
Optimization Challenges
Key challenges include minimizing phosphine oxidation during synthesis and controlling regioselectivity. Inert atmosphere techniques (e.g., Schlenk lines) and low-temperature conditions (−10°C to 25°C) are critical to prevent side reactions .
Photophysical and Electronic Properties
Absorption and Emission Profiles
The compound exhibits strong absorption in the UV region (λ = 300–350 nm) attributed to π→π* transitions of the pyrimidine core. Emission spectra in toluene show a broad charge-transfer band at λ = 438 nm, with a Stokes shift of ~90 nm . Comparative data for related derivatives are summarized in Table 1.
Table 1. Photophysical Properties of Diphenylpyrimidine Derivatives
| Compound | λ (nm) | λ (nm) | Φ (%) | τ (μs) |
|---|---|---|---|---|
| 4,6-PhPMAF | 350 | 438 | 52 | 301.15 |
| 2,6-PhPMAF | 363 | 458 | 30 | 130.15 |
| Ir(dFmesppy)(dppe) | 476 | 471 | 52 | 13.5 |
Frontier Molecular Orbitals
Thermal and Morphological Stability
Thermogravimetric analysis (TGA) of related compounds reveals decomposition temperatures () exceeding 400°C, with no glass transitions below 300°C . Atomic force microscopy (AFM) of thin films (e.g., DPEPO:4,6-PhPMAF) shows root-mean-square roughness () values <0.3 nm, indicating excellent film-forming ability .
Applications in Optoelectronics and Coordination Chemistry
Organic Light-Emitting Diodes (OLEDs)
As a TADF emitter, the compound’s small singlet-triplet energy gap ( = 0.17–0.27 eV) enables efficient triplet harvesting. Device metrics for analogous systems include:
Transition Metal Complexes
The diphenylphosphanyl group acts as a strong-field ligand in iridium(III) complexes. For example, [Ir(dFmesppy)(dppe)] exhibits sky-blue emission ( = 471 nm) with a photoluminescence quantum yield () of 52% .
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